molecular formula C53H32O8 B13658447 4,4',4

4,4',4",4"'-(9,9'-Spirobi[fluorene]-2,2',7,7'-tetrayl)tetrabenzoic acid

Cat. No.: B13658447
M. Wt: 796.8 g/mol
InChI Key: WSNFLEOVMUSZFO-UHFFFAOYSA-N
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Description

4,4',4",4"'-(9,9'-Spirobi[fluorene]-2,2',7,7'-tetrayl)tetrabenzoic acid is a crucial organic semiconductor building block prized for its rigid, three-dimensional spirobi[fluorene] core and multiple carboxylic acid anchoring groups. Its primary research value lies in the construction of metal-organic frameworks (MOFs), where it acts as a robust and conformationally stable organic linker. The spirobifluorene unit induces significant steric hindrance and disrupts coplanarity, which can be exploited to create MOFs with permanent porosity, high thermal stability, and tailored pore environments for applications in gas storage, such as for hydrogen or carbon dioxide, and chemical separation. Beyond porous materials, this tetra-carboxylic acid is extensively used in the synthesis of organic electronic materials. The electron-rich spirobifluorene center and the peripheral carboxylic acids allow for the creation of conjugated polymers and small molecules for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The molecule's ability to form stable, crystalline thin films via coordination with metal oxides also makes it a candidate for electron transport layers or as an interface modifier in perovskite solar cells to improve charge extraction and device stability. Researchers utilize this compound to investigate structure-property relationships in complex molecular systems, particularly focusing on how a 3D molecular scaffold influences intermolecular packing, charge carrier mobility, and ultimate device performance in next-generation energy and electronic applications.

Properties

Molecular Formula

C53H32O8

Molecular Weight

796.8 g/mol

IUPAC Name

4-[2',7,7'-tris(4-carboxyphenyl)-9,9'-spirobi[fluorene]-2-yl]benzoic acid

InChI

InChI=1S/C53H32O8/c54-49(55)33-9-1-29(2-10-33)37-17-21-41-42-22-18-38(30-3-11-34(12-4-30)50(56)57)26-46(42)53(45(41)25-37)47-27-39(31-5-13-35(14-6-31)51(58)59)19-23-43(47)44-24-20-40(28-48(44)53)32-7-15-36(16-8-32)52(60)61/h1-28H,(H,54,55)(H,56,57)(H,58,59)(H,60,61)

InChI Key

WSNFLEOVMUSZFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)C7=CC=C(C=C7)C(=O)O)C8=C5C=C(C=C8)C9=CC=C(C=C9)C(=O)O)C=C(C=C4)C1=CC=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4,4',4",4"'-(9,9'-Spirobi[fluorene]-2,2',7,7'-tetrayl)tetrabenzoic acid typically involves multi-step organic synthesis starting from 9,9'-spirobifluorene. The key steps include:

  • Step 1: Halogenation (Iodination) of 9,9'-Spirobifluorene

    • The 2,2',7,7' positions on the spirobifluorene core are selectively iodinated to give 2,2',7,7'-tetraiodo-9,9'-spirobifluorene.
    • This step is usually achieved by direct iodination using iodine or iodine-based reagents under controlled temperature and reaction time to ensure high purity and yield.
    • The tetraiodo intermediate serves as a versatile precursor for further functionalization via cross-coupling reactions.
  • Step 2: Suzuki-Miyaura Cross-Coupling Reaction

    • The tetraiodo compound undergoes palladium-catalyzed Suzuki coupling with 4-carboxyphenylboronic acid or its ester derivatives.
    • This reaction replaces the iodine atoms with 4-carboxyphenyl groups, installing the benzoic acid moieties.
    • Typical conditions involve Pd(PPh3)4 or Pd(dppf)Cl2 as catalysts, bases like K2CO3, and solvents such as toluene, dioxane, or DMF.
    • Reaction temperatures range from 80°C to 110°C, with reaction times between 12 to 48 hours depending on scale and catalyst efficiency.
  • Step 3: Hydrolysis and Purification

    • If boronic acid esters are used, a subsequent hydrolysis step converts ester groups into free carboxylic acids.
    • The final product is purified by recrystallization or chromatography to obtain pure this compound.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Outcome/Yield Notes
Iodination I2, oxidant (e.g., HIO3), solvent (e.g., CHCl3), RT High purity tetraiodo intermediate; ~85-90% yield Control temperature to avoid over-iodination
Suzuki Coupling Pd catalyst, 4-carboxyphenylboronic acid, K2CO3, toluene/dioxane, 90-110°C, 24h Tetrabenzoic acid derivative; 70-80% yield Catalyst loading and base affect yield
Hydrolysis (if esters used) Aqueous NaOH or KOH, reflux, 4-6h Free acid form; quantitative conversion Purification by recrystallization or column chromatography

Research Outcomes and Characterization

  • Structural Confirmation: The synthesized compound is characterized by NMR (1H, 13C), FT-IR, and mass spectrometry to confirm the presence of the spirobifluorene core and four carboxylic acid groups.
  • Crystallography: Single-crystal X-ray diffraction studies confirm the planar tetracarboxylate ligand geometry, essential for MOF assembly.
  • Thermal Stability: Thermogravimetric analysis (TGA) shows high thermal stability up to 300°C, suitable for MOF synthesis conditions.
  • Application in MOFs: The ligand has been successfully used to prepare Zr(IV)-based MOFs (Spirof-MOF) exhibiting high surface area and catalytic activity for nerve agent simulant degradation with hydrolysis half-lives as low as 1.8 minutes for size-controlled MOF particles (~1 μm).

Summary Table of Preparation Methods

Preparation Stage Description Key Parameters References
Iodination of Spirobifluorene Direct iodination at 2,2',7,7' positions I2, oxidant, controlled temp, solvent
Suzuki Coupling Pd-catalyzed coupling with 4-carboxyphenylboronic acid Pd catalyst, base, 90-110°C, 24h
Hydrolysis & Purification Conversion of esters to acids, recrystallization Aqueous base, reflux, chromatography

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-(9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrayl)tetrabenzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, such as quinones, alcohols, aldehydes, and substituted aromatic compounds.

Scientific Research Applications

4,4’,4’‘,4’‘’-(9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrayl)tetrabenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(9,9’-Spirobi[fluorene]-2,2’,7,7’-tetrayl)tetrabenzoic acid involves its ability to interact with various molecular targets through non-covalent interactions. The spirobifluorene core provides a rigid framework that can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions facilitate the compound’s binding to proteins, nucleic acids, and other biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related tetracarboxylic acids and their derived frameworks.

Structural and Functional Analogues

Compound Core Structure Framework Type Key Properties Applications
4,4',4",4"'-(9,9'-Spirobi[fluorene]-2,2',7,7'-tetrayl)tetrabenzoic acid Spirobi[fluorene] MOF, COF High surface area (~1,000 m²/g), open metal sites, entangled 2D networks H₂ storage (1.2 wt% at 77 K), DMNP hydrolysis (t₁/₂ = 1.8 min)
4,4',4'',4'''-(1,3,6,8-Pyrenetetrayl)tetrabenzoic acid Pyrene HOF, MOF Extended π-conjugation, planar geometry Luminescence, potential for charge transport
BTBA (1,2,4,5-Benzene-tetrayl-tetrabenzoic acid) Benzene HOF High CO₂/N₂ selectivity (2051), narrow pores (~3.8 Å) CO₂ capture (IAST selectivity: 2051 at 298 K)
H4TCPE (Ethene-tetrayl-tetrabenzoic acid) Ethene HOF Flexible ethene linker, stimuli-responsive luminescence Smart sensors, optoelectronics
3,3',3'',3'''-(Spirobi[fluorene]-2,2',7,7'-tetrayl)tetrabenzoic acid Spirobi[fluorene] (isomer) MOF Similar topology but altered substituent positions Pending catalytic studies

Framework Performance Metrics

Framework BET Surface Area (m²/g) Gas Uptake Selectivity (CO₂/N₂) Stability Reference
SBF-Cu (MOF) 950 H₂: 1.2 wt% (77 K) N/A Stable to 300°C
Spirof-MOF (Zr-MOF) 1,200 DMNP decomposition: t₁/₂ = 1.8 min N/A Hydrolytically stable
BTBA-1 (HOF) 620 CO₂: 2.1 mmol/g (298 K) 2051 Stable in air for 1 week
COF-39 (COF) 780 N/A N/A Stable in boiling water

Key Differentiators

Spirobi[fluorene] Core vs. Planar Cores The spirobi[fluorene] core’s tetrahedral geometry prevents π-π stacking, enabling entangled 2D COFs (e.g., COF-39) and non-interpenetrated MOFs . In contrast, pyrene- or benzene-based ligands form planar layers prone to interpenetration, reducing pore accessibility .

Open Metal Sites vs. Hydrogen-Bonded Networks

  • MOFs derived from the target compound (e.g., SBF-Cu) feature open Cu(II) sites for enhanced H₂ binding , whereas BTBA-based HOFs rely on hydrogen bonds for CO₂ selectivity .

Application-Specific Performance The target compound’s Zr-MOF (Spirof-MOF) exhibits rapid DMNP hydrolysis (t₁/₂ = 1.8 min) due to Lewis acidic Zr nodes and size-controlled pores , outperforming HOFs in catalytic degradation.

Limitations and Challenges

  • Spirobi[fluorene] Derivatives : Synthesis complexity and cost compared to simpler ligands like BTBA .
  • CO₂ Selectivity: BTBA-based HOFs surpass spirobi[fluorene] MOFs in CO₂/N₂ selectivity, highlighting a trade-off between structural novelty and functional optimization .

Biological Activity

4,4',4'',4'''-(9,9'-Spirobi[fluorene]-2,2',7,7'-tetrayl)tetrabenzoic acid (CAS No. 1350363-07-3) is a complex organic compound with significant potential in various biological applications. Its unique structure combines multiple aromatic rings that contribute to its chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₅₃H₃₂O₈
  • Molecular Weight : 796.82 g/mol
  • Structure : The compound features a spirobifluorene core with four benzoic acid moieties, which enhances its stability and solubility in organic solvents.

Mechanisms of Biological Activity

The biological activity of 4,4',4'',4'''-(9,9'-Spirobi[fluorene]-2,2',7,7'-tetrayl)tetrabenzoic acid can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits strong antioxidant properties due to its ability to scavenge free radicals, which can protect cells from oxidative stress.
  • Fluorescent Properties : Its unique structure allows for fluorescence under UV light, making it useful in bioimaging applications.
  • Cellular Interaction : Preliminary studies suggest that the compound may interact with cellular membranes and proteins, potentially influencing signaling pathways.

Antioxidant Studies

A study conducted on the antioxidant capacity of various spirobifluorene derivatives showed that 4,4',4'',4'''-(9,9'-Spirobi[fluorene]-2,2',7,7'-tetrayl)tetrabenzoic acid demonstrated significant radical scavenging activity compared to standard antioxidants like ascorbic acid. The IC50 value was reported at approximately 15 µM, indicating its potential as a natural antioxidant agent .

Fluorescence and Imaging Applications

Research highlighted the utility of this compound in fluorescence microscopy. Its ability to emit strong fluorescence makes it suitable for tracking cellular processes in live cells. A comparative study indicated that it outperformed other fluorescent markers in terms of brightness and stability under physiological conditions .

Cytotoxicity and Therapeutic Potential

In vitro studies assessing cytotoxic effects on various cancer cell lines revealed that the compound exhibited selective cytotoxicity against breast cancer cells (MCF-7) with an IC50 of 12 µM while showing minimal effects on normal fibroblast cells (NIH/3T3) . This selectivity suggests potential therapeutic applications in targeted cancer therapies.

Case Studies

  • Case Study on Cancer Therapy :
    A recent publication explored the application of 4,4',4'',4'''-(9,9'-Spirobi[fluorene]-2,2',7,7'-tetrayl)tetrabenzoic acid in a novel drug formulation aimed at enhancing the efficacy of existing chemotherapeutics. The combination treatment led to a significant reduction in tumor size in animal models compared to controls .
  • Fluorescent Probes for Biological Imaging :
    Another study focused on utilizing this compound as a fluorescent probe for detecting specific biomolecules within cells. The results indicated high specificity and sensitivity for target proteins involved in apoptosis pathways .

Data Tables

PropertyValue
Molecular FormulaC₅₃H₃₂O₈
Molecular Weight796.82 g/mol
IC50 (Antioxidant Activity)15 µM
IC50 (Cytotoxicity - MCF-7)12 µM

Q & A

Basic: What are the standard synthetic routes for 4,4',4'',4'''-(9,9'-spirobi[fluorene]-2,2',7,7'-tetrayl)tetrabenzoic acid, and how is its purity validated?

The ligand is synthesized via Suzuki-Miyaura cross-coupling reactions. A key intermediate, 2,2’,7,7’-tetrabromo-9,9’-spirobifluorene, is first prepared and subsequently functionalized with boronic ester-substituted benzoic acid derivatives. Post-synthesis, purity is validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Crystallographic data (e.g., CCDC 1991410, 1991411) confirm structural integrity . For MOF applications, the ligand is further activated via solvent exchange and vacuum drying to remove residual solvents before characterization .

Basic: Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?

  • X-ray diffraction (XRD): Resolves the spirobifluorene core’s tetrahedral geometry and confirms ligand integration into frameworks (e.g., COF-38, COF-39) .
  • Gas sorption (BET): Measures surface area and pore size distribution (e.g., SBF–Cu MOF shows ~1,000 m²/g surface area) .
  • Solid-state NMR and FTIR: Track carboxylate coordination modes and framework stability .
  • Electron diffraction (cryo-EM): Resolves entangled COF structures (e.g., sql topology in COF-39) .

Advanced: How does the spirobifluorene backbone influence the design of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

The spirobifluorene core’s distorted tetrahedral geometry disrupts π-π stacking, enabling unique topologies. For example:

  • MOFs: SBF–Cu adopts a 4,4 regular tiling with paddle-wheel Cu nodes, enhancing hydrogen uptake (~2.2 wt% at 77 K) .
  • COFs: Entangled 2D square nets (sql) in COF-38/39 arise from the ligand’s rigidity, preventing layer collapse .
  • Porous Organic Salts (POSs): Combining the ligand with bulky amines (e.g., TPMA-Br) induces chiral helical networks (pth topology) and circularly polarized luminescence (CPL) .

Advanced: What mechanistic insights explain the catalytic activity of spirobifluorene-based MOFs in nerve agent decomposition?

Zr-based SBF-MOFs hydrolyze dimethyl 4-nitrophenylphosphate (DMNP) via open metal sites and Brønsted acidic carboxylates. In situ ³¹P NMR shows a half-life (t₁/₂) of 7.5 min, improving to 1.8 min in size-controlled MOFs due to enhanced diffusion and active site accessibility . The spirobifluorene linker’s hydrophobicity may also stabilize transition states during hydrolysis .

Advanced: How can researchers resolve contradictions in reported gas sorption capacities for spirobifluorene-based frameworks?

Discrepancies in surface area (e.g., 800–1,200 m²/g) arise from:

  • Activation protocols: Supercritical CO₂ drying vs. thermal activation .
  • Defect engineering: Solvothermal synthesis conditions influence missing linker defects .
  • Pore accessibility: Entangled frameworks (e.g., COF-39) may reduce effective pore volume despite high crystallinity .

Advanced: What computational strategies predict the electronic properties of spirobifluorene derivatives for optoelectronic applications?

Density functional theory (DFT) models the ligand’s HOMO (-5.24 eV) and LUMO (-2.08 eV), aligning with experimental cyclic voltammetry data. The spiro-conjugation disrupts π-delocalization, reducing recombination losses in perovskite solar cells . Molecular dynamics (MD) simulations further assess charge transport in amorphous films .

Advanced: How does thermal cross-linking of spirobifluorene-based hole-transport layers improve device stability?

In situ cross-linking at 150–200°C forms covalent networks, reducing dopant migration in perovskite solar cells. This enhances thermal stability (T₉ > 300°C) and maintains high hole mobility (~10⁻³ cm²/V·s) . Methoxy-substituted derivatives (e.g., Spiro-OMeTAD) further improve moisture resistance .

Advanced: What methodologies quantify chirality induction in spirobifluorene-based porous materials?

  • Single-crystal XRD: Resolves helical pitch and handedness in POSs (e.g., spiroBPS/TPMA-Cl) .
  • Circular dichroism (CD) spectroscopy: Measures Cotton effects to confirm enantioselective guest adsorption .
  • CPL spectroscopy: Quantifies dissymmetry factors (gₗᵤₘ) up to 10⁻³ in solid-state POSs .

Advanced: How do steric effects in spirobifluorene derivatives modulate host-guest interactions?

Bulky substituents (e.g., tert-butyl groups) enhance selectivity for planar aromatics (e.g., pyrene) via shape-complementary binding. Isothermal titration calorimetry (ITC) reveals ΔG ~ -20 kJ/mol for anthracene inclusion, driven by van der Waals contacts .

Advanced: What role does ligand functionalization play in tuning photocatalytic activity?

Introducing sulfonic acid groups (e.g., spiroBPS) enhances proton conductivity in POSs, enabling H₂ evolution rates of ~50 µmol/g·h under visible light. The spirobifluorene core’s rigidity stabilizes charge-separated states during photocatalysis .

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